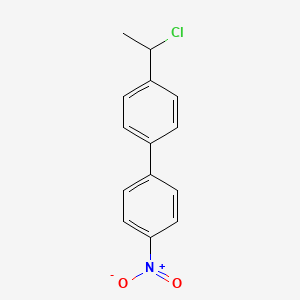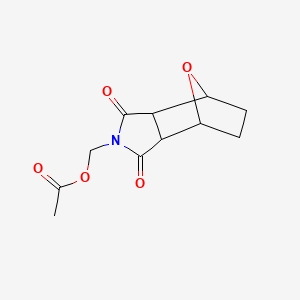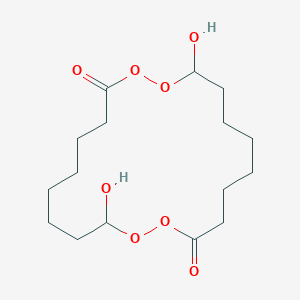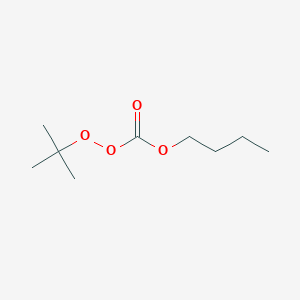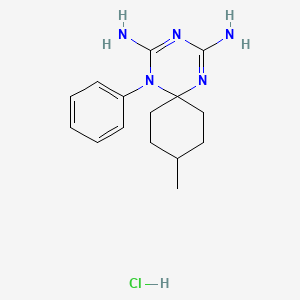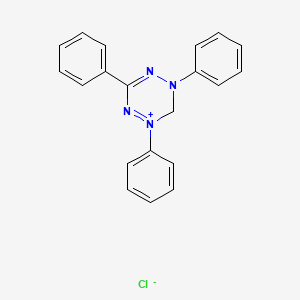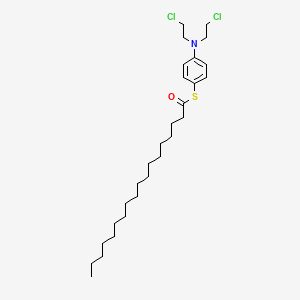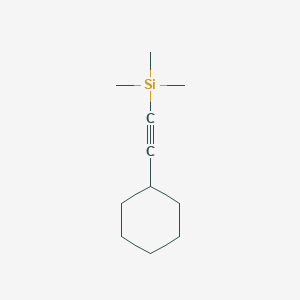
(Cyclohexylethynyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylethynyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylethynyl)(trimethyl)silane typically involves the reaction of cyclohexylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylethynyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal catalysts such as palladium or platinum are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Cyclohexylethynyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (Cyclohexylethynyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or silyl cations, which can then participate in various chemical reactions. These intermediates are highly reactive and can facilitate the formation of new bonds or the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclohexyl and ethynyl groups.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Allyltrimethylsilane: Contains an allyl group instead of a cyclohexyl group .
Uniqueness
(Cyclohexylethynyl)(trimethyl)silane is unique due to the presence of both cyclohexyl and ethynyl groups, which impart distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it particularly valuable in specialized synthetic applications and advanced material production .
Propiedades
Número CAS |
66270-60-8 |
|---|---|
Fórmula molecular |
C11H20Si |
Peso molecular |
180.36 g/mol |
Nombre IUPAC |
2-cyclohexylethynyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h11H,4-8H2,1-3H3 |
Clave InChI |
CRBYBEHYDAJKDP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


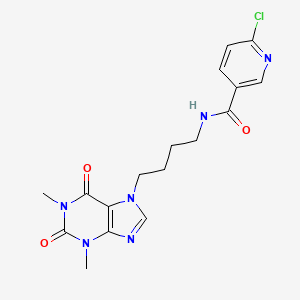
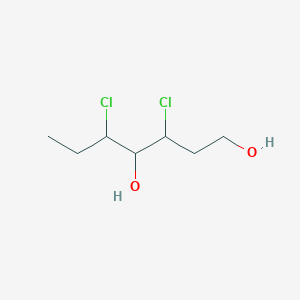

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
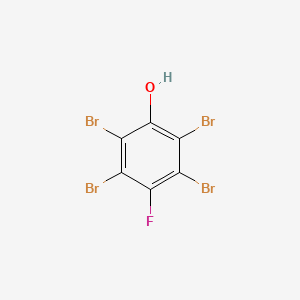

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
